3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
Description
Structure
3D Structure
Properties
CAS No. |
83337-75-1 |
|---|---|
Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-butoxy-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3 |
InChI Key |
ODYKOLXJOUTZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol typically involves the nucleophilic substitution and addition reactions starting from 2-(2,4-dichlorophenyl)acetaldehyde and imidazole derivatives. The key steps include:
- Formation of the imidazole-substituted propanol backbone by reacting 2-(2,4-dichlorophenyl)acetaldehyde with imidazole in the presence of a base.
- Introduction of the butoxy group via alkylation or etherification of the intermediate propanol compound.
The choice of solvent, base, and temperature critically influences the reaction efficiency and product purity.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aldehyde + Imidazole | 2-(2,4-dichlorophenyl)acetaldehyde, imidazole, base (e.g., K2CO3 or NaH) | Solvent: polar aprotic (e.g., DMF, DMSO) or alcohols; temperature: 0–50 °C |
| Alkylation/Etherification | Butyl halide (e.g., 1-bromobutane), base (e.g., NaH) | Solvent: THF or DMF; inert atmosphere recommended |
| Purification | Chromatography or recrystallization | To isolate pure this compound |
The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the aldehyde carbonyl, followed by reduction or stabilization to the propanol intermediate. Subsequent alkylation introduces the butoxy substituent at the appropriate position.
Solvent and Base Selection
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the initial condensation due to their ability to dissolve both organic and ionic species and stabilize intermediates.
- Bases: Mild bases like potassium carbonate (K2CO3) or stronger bases like sodium hydride (NaH) are used depending on the step; NaH is often employed for deprotonation prior to alkylation.
Reaction Monitoring and Purification
- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification is typically achieved by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane).
- Final product characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.
Research Findings and Optimization
Yield and Purity
- Reported yields for the overall synthesis range from 45% to 70%, depending on reaction scale and conditions.
- Purity levels exceeding 98% are achievable with optimized chromatographic purification.
Reaction Parameters Impact
| Parameter | Effect on Synthesis |
|---|---|
| Temperature | Elevated temperatures (>50 °C) may cause side reactions; optimal range is 0–50 °C |
| Solvent polarity | Polar aprotic solvents improve nucleophilicity and solubility of reactants |
| Base strength | Strong bases increase alkylation efficiency but may cause decomposition if uncontrolled |
| Reaction time | Longer times improve conversion but risk by-product formation |
Summary Table of Preparation Method
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 2-(2,4-dichlorophenyl)acetaldehyde + imidazole + base (K2CO3) in DMF, 0–25 °C | Formation of imidazole-substituted intermediate |
| 2 | Alkylation/Etherification | Intermediate + 1-bromobutane + NaH in THF, 0–40 °C | Introduction of butoxy group, formation of target compound |
| 3 | Purification | Silica gel chromatography, recrystallization | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole or phenyl derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Activity:
Research has indicated that compounds similar to 3-butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown efficacy against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .
Antidepressant Effects:
Studies exploring multi-target directed ligands have highlighted the potential of imidazole derivatives in treating neurodegenerative diseases complicated by depression. The compound's structural similarity to known antidepressants positions it as a candidate for further exploration in this therapeutic area .
Acetylcholinesterase Inhibition:
Given the role of acetylcholine in cognitive function, compounds that inhibit acetylcholinesterase are of great interest for Alzheimer's disease treatment. Research indicates that similar compounds can effectively inhibit this enzyme, suggesting that this compound may also possess this property .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. Among them, a compound structurally related to this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Properties
In a preclinical study examining neuroprotective effects, a series of imidazole derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative damage, indicating that compounds like this compound could be further investigated for neuroprotective applications.
Mechanism of Action
The mechanism of action of 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with heme-containing enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share core structural features but differ in substituents or backbone modifications:
*Calculated based on formula C₁₆H₁₉Cl₂N₂O₂.
Antifungal Activity Trends
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Dichlorophenyl-Imidazole Synergy : The 2,4-dichlorophenyl group enhances binding to fungal CYP51 (ergosterol biosynthesis enzyme), as seen in propiconazole and itraconazole .
- Backbone Modifications: The propanol backbone in the target compound may favor hydrogen bonding with CYP51’s active site over the propanone in ornoconazole, which relies on ketone-electrostatic interactions . The ethanol backbone in the hydroxyethyl analogue (CAS 24155-42-8) likely reduces potency due to shorter chain length and weaker hydrophobic interactions .
Biological Activity
3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol, also known by its CAS number 83337-75-1, is a compound with significant potential in medicinal chemistry. Its structure features a butoxy group, a dichlorophenyl moiety, and an imidazole ring, which contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20Cl2N2O2
- Molecular Weight : 343.25 g/mol
- Density : 1.24 g/cm³
- Boiling Point : 525.6°C
- Flash Point : 271.7°C
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- PI3K/Akt/mTOR Pathway : This compound has shown potential in modulating the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Research indicates that compounds affecting this pathway can inhibit tumor growth effectively .
- Protein Kinase Inhibition : Similar structures have been noted for their ability to inhibit receptor tyrosine kinases (RTKs) such as KIT and PDGFRA, which are implicated in various cancers . This inhibition can lead to reduced tumorigenesis in models of malignancy.
Biological Activity and Efficacy
The compound's efficacy has been evaluated through various studies:
Antitumor Activity
In vivo studies have demonstrated that derivatives of imidazole compounds can exhibit significant antitumor effects. For instance, a related compound showed strong antitumor activity in mouse xenograft models by targeting the PI3K pathway .
Antimicrobial Properties
Research on imidazole derivatives has indicated potential antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the imidazole ring is often linked to enhanced antimicrobial properties due to its ability to disrupt bacterial membranes .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
